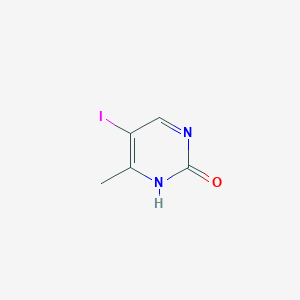
5-Iodo-4-methylpyrimidin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-4-methylpyrimidin-2-ol: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position of the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methylpyrimidin-2-ol typically involves the iodination of 4-methylpyrimidin-2-ol. One common method includes the reaction of 4-methylpyrimidin-2-ol with iodine in the presence of a base such as sodium carbonate in water at elevated temperatures (around 70°C) . This reaction results in the substitution of a hydrogen atom at the 5th position with an iodine atom, forming this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 5-Iodo-4-methylpyrimidin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group at the 2nd position can participate in oxidation and reduction reactions, forming different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes.
Reduction Products: Reduction can yield alcohols or amines, depending on the specific reaction conditions.
科学的研究の応用
Chemistry: 5-Iodo-4-methylpyrimidin-2-ol is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to nucleotides makes it a useful tool in the study of DNA and RNA synthesis and function.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties, making it a subject of interest in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical manufacturing processes.
作用機序
The mechanism of action of 5-Iodo-4-methylpyrimidin-2-ol is primarily related to its ability to interact with biological macromolecules. The compound can form hydrogen bonds and other non-covalent interactions with nucleic acids and proteins, potentially affecting their structure and function. The iodine atom at the 5th position may also play a role in modulating the compound’s reactivity and binding affinity .
類似化合物との比較
5-Iodo-2-methylpyrimidine: Similar in structure but lacks the hydroxyl group at the 2nd position.
4-Methylpyrimidin-2-ol: Lacks the iodine atom at the 5th position.
5-Iodo-2-methylpyrimidin-4-ol: Similar structure with the hydroxyl group at the 4th position instead of the 2nd.
Uniqueness: 5-Iodo-4-methylpyrimidin-2-ol is unique due to the specific arrangement of its functional groups. The presence of both an iodine atom and a hydroxyl group on the pyrimidine ring provides distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C5H5IN2O |
|---|---|
分子量 |
236.01 g/mol |
IUPAC名 |
5-iodo-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H5IN2O/c1-3-4(6)2-7-5(9)8-3/h2H,1H3,(H,7,8,9) |
InChIキー |
ARALYEFUCFMQMW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC(=O)N1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)


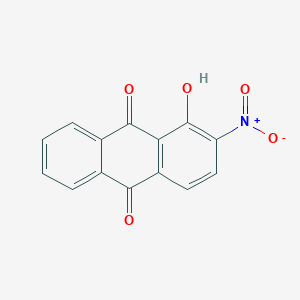
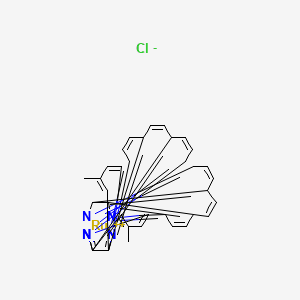
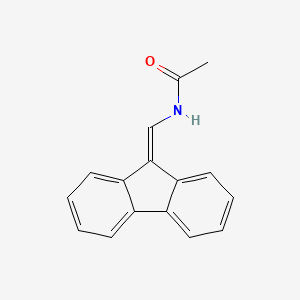
![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)
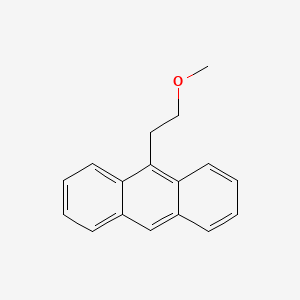





![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)
